Genistin
Overview
Description
- Chemically, this compound is the 7-O-beta-D-glucoside form of genistein , which means it has a glucose molecule attached to the genistein core.
- In dietary plants, this compound is the predominant form of the isoflavone naturally occurring in plants. When ingested, it is converted to its aglycone form, genistein , which is responsible for its biological effects.
Genistin: (chemical formula: CHO
Mechanism of Action
Target of Action
Genistin, also known as Genistoside, is a 7-O-glycoside of the isoflavonoid genistein . It primarily targets protein-tyrosine kinase and topoisomerase-II . These enzymes play crucial roles in cell growth and division, making them key targets for this compound’s action . This compound also interacts with nuclear estrogen receptors , altering the transcription of cell-specific genes .
Mode of Action
This compound exerts its effects by inhibiting the activity of protein-tyrosine kinase and topoisomerase-II, thereby blocking enzymes required for cell growth . This inhibition can induce G2 phase arrest in human and murine cell lines . Furthermore, this compound may decrease cardiovascular risk in postmenopausal women by interacting with nuclear estrogen receptors to alter the transcription of cell-specific genes .
Biochemical Pathways
This compound affects several biochemical pathways. It is biosynthesized via the shikimate pathway in plants . It has been found to inhibit various signaling pathways such as nuclear factor kappa-B (NF-κB), prostaglandins (PGs), inducible nitric oxide synthase (iNOS), proinflammatory cytokines, and reactive oxygen species (ROS) . These pathways are involved in inflammation, cell growth, and apoptosis, among other cellular processes .
Pharmacokinetics
This compound is metabolized after ingestion, releasing the aglycone genistein . Its absorption and bioavailability are influenced by low absorption and biotransformation processes .
Result of Action
The molecular and cellular effects of this compound’s action are broad and multidirectional due to its classification in the group of phytoestrogens . It has shown significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . This compound has also demonstrated strong anti-inflammatory activities through the inhibition of various signaling pathways . Furthermore, it has been found to enhance cognitive performance in animal models through its ability to reduce oxidative stress and attenuate neuroinflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. Additionally, the synthesis of estrogen can be elevated by this compound action . The estrogenic role of this compound, which mainly refers to ERβ binding selectivity, is one of the main pillars of its anticarcinogenic activity .
Biochemical Analysis
Biochemical Properties
Genistin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with β-glucosidase, an enzyme that hydrolyzes this compound to release genistein . Genistein, the aglycone form of this compound, exhibits a wide range of biological activities, including antioxidant and anti-inflammatory effects . Additionally, this compound interacts with estrogen receptors due to its structural similarity to estrogen, which allows it to exert phytoestrogenic effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and inflammation . It also impacts cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound’s phytoestrogenic properties enable it to mimic estrogen and influence estrogen receptor-mediated signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to estrogen receptors, mimicking the action of estrogen and modulating estrogen receptor-mediated gene expression . This compound also inhibits the activity of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation . Additionally, this compound’s antioxidant properties allow it to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . The stability and efficacy of this compound may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and reproductive toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by β-glucosidase to release genistein, which can then undergo further metabolism . Genistein can be conjugated with glucuronic acid or sulfate to form glucuronides or sulfates, respectively . These conjugates are more water-soluble and can be excreted from the body . This compound also interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport . Once inside the cell, this compound can bind to transport proteins, such as albumin, which facilitate its distribution to different tissues . This compound’s localization and accumulation within cells can be influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This compound’s targeting to specific compartments is mediated by targeting signals and post-translational modifications . For example, this compound can be phosphorylated, which may direct it to the nucleus where it can modulate gene expression . Additionally, this compound’s presence in mitochondria allows it to exert its antioxidant effects and protect mitochondrial function .
Preparation Methods
Synthetic Routes: Genistin can be synthesized through chemical reactions, but its natural occurrence in soy and kudzu makes isolation from these plants more common.
Industrial Production: Industrial production methods involve extracting this compound from soybeans or kudzu using solvents and purification techniques.
Chemical Reactions Analysis
Reactions: Genistin can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The primary product is genistein, which retains the core isoflavone structure.
Scientific Research Applications
Chemistry: Genistin is studied for its antioxidant properties and potential as a natural dye.
Biology: It acts as a phytoestrogen, affecting estrogen-dependent processes.
Medicine: Research explores its antiatherosclerotic, anticancer, and estrogenic effects.
Industry: this compound’s applications extend to cosmetics, food, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds: Genistein (its aglycone form) is closely related. Both share similar biological activities.
Uniqueness: Genistin’s glucoside form distinguishes it from genistein.
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOLJUOHXJRHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859459 | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Genistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-59-9 | |
Record name | Genistin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-5-hydroxy-3-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Genistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 - 256 °C | |
Record name | Genistin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does genistin exert its effects within the body?
A: this compound, often recognized as a phytoestrogen, primarily functions by interacting with estrogen receptors (ERs), particularly ERβ. [] This interaction can trigger a cascade of downstream effects, influencing various cellular processes, including cell proliferation, differentiation, and gene expression. [, , , , , ]
Q2: Does this compound show selectivity towards specific estrogen receptors?
A: While this compound can bind to both ERα and ERβ, it exhibits a higher affinity for ERβ. [] This selective binding to ERβ is thought to contribute to its distinct biological effects compared to other estrogenic compounds.
Q3: Can you elaborate on the downstream effects of this compound binding to ERβ?
A: this compound's binding to ERβ has been linked to the activation of specific signaling pathways, including the ERK1/2 and Akt pathways. [] These pathways play crucial roles in regulating cell proliferation, survival, and differentiation. For instance, activation of these pathways by this compound has been associated with enhanced megakaryocyte differentiation, leading to increased platelet production. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol.
Q5: Are there any specific spectroscopic techniques used to identify and characterize this compound?
A: Various spectroscopic techniques are employed for this compound analysis, including High-Performance Liquid Chromatography (HPLC) coupled with different detectors like ultraviolet (UV) and mass spectrometry (MS). [, , , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized to elucidate its structure. [, ]
Q6: How stable is this compound under different storage and processing conditions?
A: this compound's stability can be influenced by factors like temperature, pH, and exposure to light. Studies have shown that this compound can degrade at high temperatures, especially above 140°C. [] Its stability under different conditions is crucial for its incorporation into food and pharmaceutical products.
Q7: How does the form of this compound, whether glycoside or aglycone, affect its stability and bioavailability?
A: this compound exists as a glycoside, meaning it is bound to a sugar molecule (glucose). This glycosidic bond can affect its stability and absorption in the digestive tract. Research indicates that this compound is metabolized to its aglycone form, genistein, which is believed to be the more bioavailable form. [, ]
Q8: What strategies are employed to enhance the stability and bioavailability of this compound in food products?
A: Various approaches are explored to enhance this compound stability and bioavailability, including encapsulation techniques and fermentation processes. [, , , ] For instance, fermentation of soybeans using specific bacterial strains like Bacillus subtilis has been shown to increase the conversion of this compound to genistein. []
Q9: How is this compound absorbed and metabolized in the body?
A: this compound is primarily absorbed in the small intestine after undergoing hydrolysis to genistein by intestinal enzymes and bacteria. [] Genistein is then further metabolized in the liver and gut, forming various metabolites. [, ]
Q10: Does this compound exhibit enterohepatic circulation?
A: Research suggests that this compound, after conversion to genistein, undergoes enterohepatic circulation. [] This process involves the secretion of genistein metabolites in bile, reabsorption from the intestine, and return to the liver, potentially prolonging its presence in the body.
Q11: What are some of the key in vitro and in vivo studies investigating the biological activities of this compound?
A: this compound's biological activities have been examined in various models. In vitro studies have demonstrated its inhibitory effects on the proliferation of cancer cells, including breast cancer cells (MCF-7) and glioma cells. [, , , ] In vivo studies using rodent models have explored its potential benefits in conditions like osteoporosis, obesity, and myocardial ischemia-reperfusion injury. [, , , , , ]
Q12: Are there any clinical trials investigating the effects of this compound in humans?
A12: While many preclinical studies suggest potential health benefits of this compound, the number of clinical trials directly investigating its effects in humans is limited. More research is needed to determine its efficacy and safety for specific health conditions.
Q13: Are there any known toxicological concerns associated with this compound?
A: Some studies have raised concerns about the potential estrogenic effects of this compound, particularly its influence on hormone-sensitive tissues. [] Further research is necessary to fully assess its long-term safety and potential for adverse effects.
Q14: How is this compound typically quantified in various matrices like food products and biological samples?
A: HPLC, coupled with UV or MS detection, is commonly employed for the quantification of this compound in various matrices. [, , , , , , ] The choice of extraction method and analytical conditions may vary depending on the complexity of the sample matrix.
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